Lansoprazole-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolic Studies

Lansoprazole-d4 can be a valuable tool for studying the metabolism of Lansoprazole in the body. By incorporating a stable isotope (Deuterium) into the molecule, researchers can distinguish the labeled Lansoprazole-d4 from the unlabeled Lansoprazole present in the body. This allows for tracing the absorption, distribution, and elimination pathways of the drug, providing valuable insights into its pharmacokinetics [].

Drug Interaction Studies

Lansoprazole can interact with other medications. Lansoprazole-d4 can be used to investigate these interactions in a controlled setting. By administering Lansoprazole-d4 alongside another drug, researchers can measure the impact on the metabolism of both drugs, identifying potential interactions that could affect their efficacy or safety [].

Mechanism of Action Studies

Lansoprazole works by inhibiting the H+/K+ ATPase enzyme (proton pump) in the stomach wall, thereby reducing acid production. Lansoprazole-d4 can be used to further explore the mechanism of action of Lansoprazole. By studying how Lansoprazole-d4 binds to the proton pump and affects its function, researchers can gain a deeper understanding of the drug's therapeutic effects [].

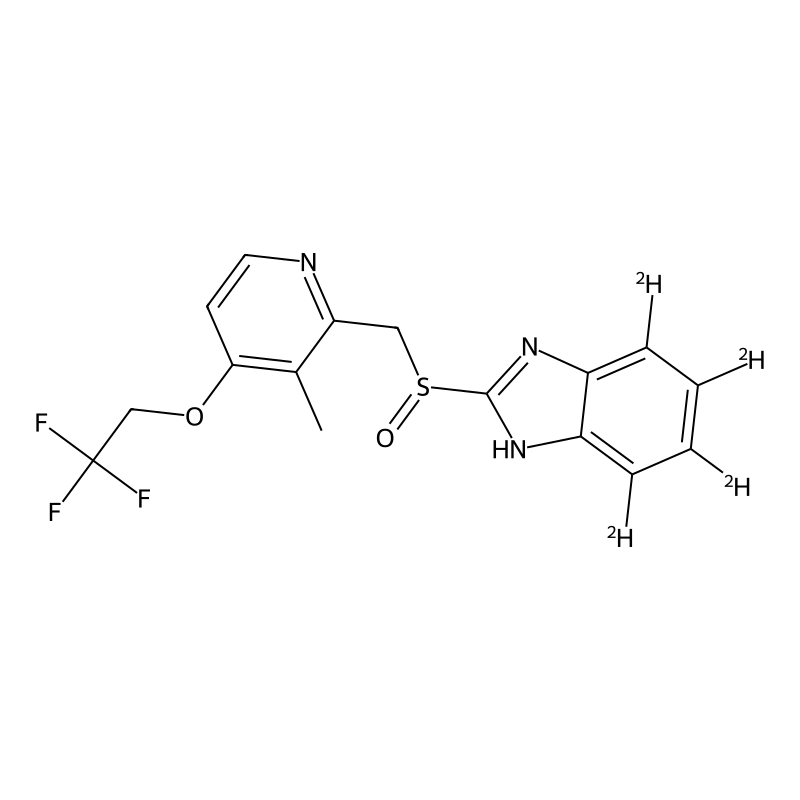

Lansoprazole-d4 is a deuterated form of lansoprazole, a widely used proton pump inhibitor that inhibits gastric acid secretion. Its formal chemical name is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4. The compound has a molecular formula of C16H10D4F3N3O2S and a molecular weight of 373.4 g/mol. It serves primarily as an internal standard for quantifying lansoprazole in analytical chemistry through gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) .

- Lansoprazole accumulates in the acidic environment of the stomach [].

- It becomes activated by converting to a sulfenic acid form [].

- The sulfenic acid binds irreversibly to cysteine residues within the H+/K+ ATPase enzyme, hindering its ability to pump protons into the stomach lumen [].

- This action effectively reduces stomach acid production.

- Information on the specific hazards of Lansoprazole-d4 is limited. However, Lansoprazole can cause side effects like headache, diarrhea, and stomach pain [].

- Deuterium itself is non-toxic []. However, as a research chemical, Lansoprazole-d4 should be handled with standard laboratory precautions, including wearing appropriate personal protective equipment (PPE).

As a proton pump inhibitor, lansoprazole-d4 exhibits significant biological activity by effectively increasing intragastric pH. This action is beneficial in treating conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. Lansoprazole-d4's deuterated nature allows it to be used as a tracer in pharmacokinetic studies to understand the metabolism and excretion of lansoprazole without interference from the parent compound .

Lansoprazole-d4 is primarily utilized as an internal standard in quantitative analyses of lansoprazole levels in biological samples. Its applications include:

- Pharmacokinetic studies: To track the absorption and metabolism of lansoprazole.

- Clinical research: In studies evaluating the efficacy of proton pump inhibitors.

- Quality control: In pharmaceutical manufacturing to ensure consistent dosing and formulation integrity .

Research has indicated that lansoprazole-d4 can interact with various drugs metabolized by cytochrome P450 enzymes. Its use as an internal standard allows for more accurate assessments of drug-drug interactions involving proton pump inhibitors. Studies have shown that lansoprazole can affect the metabolism of other medications, particularly those that are substrates for CYP2C19 and CYP3A4 enzymes . The deuterated form provides insights into these interactions without confounding results from non-deuterated compounds.

Lansoprazole-d4 is part of a broader class of proton pump inhibitors. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Omeprazole | C17H19N3O3S | First proton pump inhibitor; commonly used |

| Esomeprazole | C17H19N3O3S | S-enantiomer of omeprazole; improved bioavailability |

| Rabeprazole | C18H21N3O3S | Faster onset of action; fewer drug interactions |

| Pantoprazole | C16H15F2N3O4S | Less affected by food intake; unique metabolism |

Uniqueness: Lansoprazole-d4's primary distinction lies in its deuterated structure, which allows for precise quantification and tracing in pharmacological studies without interference from its non-deuterated counterpart. This feature is particularly valuable in research settings focused on drug metabolism and pharmacokinetics .